molecular formula C23H45NO3 B14502023 N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide CAS No. 63473-55-2

N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide

Cat. No.: B14502023
CAS No.: 63473-55-2
M. Wt: 383.6 g/mol
InChI Key: SWIDIEIRJNXXBY-UHFFFAOYSA-N
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Description

N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide is a chemical compound with the molecular formula C21H41NO3. This compound is known for its unique structure, which includes a hydroxyl group and a long aliphatic chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 1,2,3-butanetriol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process. The resulting ester is then converted to the amide through a reaction with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated aliphatic chains.

Scientific Research Applications

N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to lipid metabolism and cell membrane structure.

    Industry: The compound can be used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide involves its interaction with lipid membranes. The hydroxyl groups allow for hydrogen bonding with other molecules, while the long aliphatic chain can integrate into lipid bilayers. This dual functionality makes it useful in modifying membrane properties and facilitating the transport of other molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide: This compound has a similar structure but includes an aromatic ring, which can affect its chemical properties and applications.

    N-(1-hydroxy-2-(hydroxymethyl)butan-2-yl)octadecanamide: This compound lacks the double bond in the aliphatic chain, resulting in different physical and chemical properties.

Uniqueness

N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide is unique due to its combination of hydroxyl groups and a long unsaturated aliphatic chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.

Properties

CAS No.

63473-55-2

Molecular Formula

C23H45NO3

Molecular Weight

383.6 g/mol

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide

InChI

InChI=1S/C23H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)24-23(4-2,20-25)21-26/h11-12,25-26H,3-10,13-21H2,1-2H3,(H,24,27)

InChI Key

SWIDIEIRJNXXBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC)(CO)CO

Origin of Product

United States

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